![molecular formula C8H17NO2 B14185137 N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide CAS No. 850714-52-2](/img/structure/B14185137.png)
N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide is an organic compound with a specific stereochemistry, indicating the presence of a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide typically involves the reaction of 2-methylpropanoic acid with (S)-2-amino-1-butanol. The reaction is carried out under controlled conditions to ensure the correct stereochemistry is maintained. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine.
Major Products
Oxidation: Formation of N-[(2S)-1-oxobutan-2-yl]-2-methylpropanamide.
Reduction: Formation of N-[(2S)-1-hydroxybutan-2-yl]-2-methylpropanamine.
Substitution: Formation of N-[(2S)-1-tosyloxybutan-2-yl]-2-methylpropanamide.
Scientific Research Applications
N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide exerts its effects depends on its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound may also participate in metabolic pathways, where it is converted into active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2S)-1-Hydroxypropan-2-yl]-2-methylpropanamide
- N-[(2S)-1-Hydroxybutan-2-yl]-2-ethylpropanamide
- N-[(2S)-1-Hydroxybutan-2-yl]-2-methylbutanamide
Uniqueness
N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide is unique due to its specific stereochemistry and the presence of both hydroxy and amide functional groups. This combination allows it to participate in a variety of chemical reactions and interact with biological molecules in specific ways, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
850714-52-2 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
N-[(2S)-1-hydroxybutan-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C8H17NO2/c1-4-7(5-10)9-8(11)6(2)3/h6-7,10H,4-5H2,1-3H3,(H,9,11)/t7-/m0/s1 |
InChI Key |
BCRZDAMCDOTLEP-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)C(C)C |
Canonical SMILES |
CCC(CO)NC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


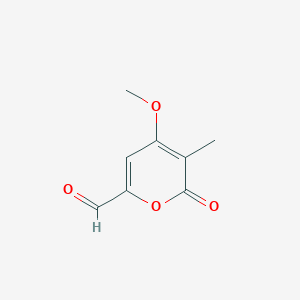
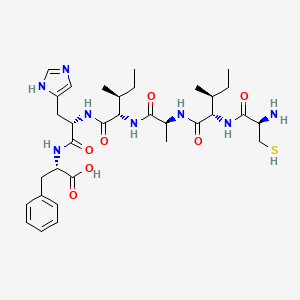
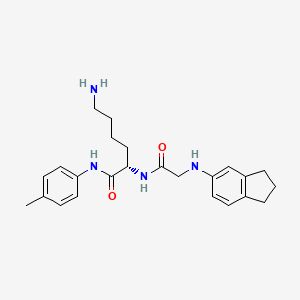
![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide](/img/structure/B14185083.png)
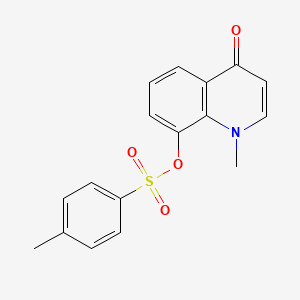
![2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14185094.png)
![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)

![N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide](/img/structure/B14185111.png)
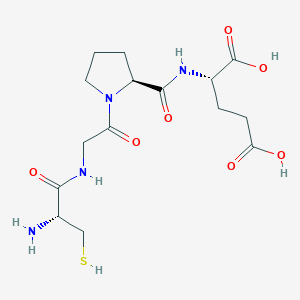


![Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-](/img/structure/B14185142.png)
![3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B14185144.png)
